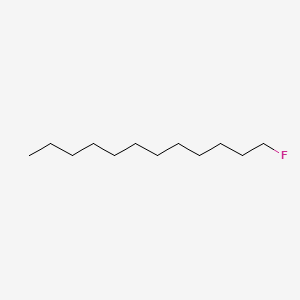

1-Fluorododecane

Description

Significance of Fluorine in Chemical and Material Sciences

Fluorine's unique properties make it a crucial element in the development of new materials and chemical entities. numberanalytics.com Its incorporation into organic molecules can dramatically alter their physical and chemical characteristics, leading to applications in energy storage, microphotonics, and coatings. hilarispublisher.com

Fluorine is the most electronegative element, a property that, combined with its small atomic size, makes it highly reactive. samaterials.comearth-site.co.uk The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to the molecules that contain it. nih.gov This high electronegativity also influences a molecule's dipole moment and acidity. nih.gov The substitution of hydrogen with fluorine can affect a molecule's lipophilicity, metabolic stability, and how it binds to biological targets. numberanalytics.com

The introduction of fluorine into a molecule can alter its electron distribution, which in turn can impact the pKa, dipole moment, and the chemical reactivity and stability of adjacent functional groups. tandfonline.com Specifically, fluorination can increase a molecule's lipophilicity, which may enhance its ability to permeate cell membranes. numberanalytics.comtandfonline.com Furthermore, the high electronegativity of fluorine can create polar interactions, potentially strengthening the binding of a molecule to its target. numberanalytics.com

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govagc.com One of the first instances of synthesizing an organofluorine compound was reported in 1835 by Dumas and Péligot, who prepared methyl fluoride (B91410). wikipedia.orgnih.gov A significant early milestone was Alexander Borodin's synthesis of benzoyl fluoride in 1862 through halogen exchange, a method now widely used. wikipedia.orgagc.com

The early 20th century saw a surge in the exploration of organofluorine compounds, driven by the need for new materials with unique properties during a period of rapid industrialization. numberanalytics.com The inertness and stability of these compounds made them suitable for various industrial uses. numberanalytics.com The development of Freon in the 1920s as a refrigerant was a major advancement. numberanalytics.com The field has continued to evolve, with ongoing development of new fluorinating agents and techniques. numberanalytics.com

Unique Characteristics of Fluorine Atoms and their Influence on Molecular Properties

General Overview of Fluoroalkanes within Organofluorine Chemistry

Fluoroalkanes are alkanes where at least one hydrogen atom has been replaced by fluorine. ebi.ac.uk They are known for their chemical stability, surface activity, and temperature resistance due to the high electronegativity of fluorine atoms. alfa-chemistry.com This class of compounds is widely used as refrigerants, solvents, and in the synthesis of other fluorine-containing molecules. alfa-chemistry.comtechniques-ingenieur.fr

Monofluorinated alkanes are hydrocarbons containing a single carbon-fluorine bond. The carbon atom bonded to the fluorine is classified as primary, secondary, or tertiary based on the number of other alkyl groups attached to it. wikipedia.org The carbon-fluorine bond in these molecules is highly polar and has a relatively short bond length, contributing to their structural compactness.

The length of the carbon chain in alkane derivatives, including fluoroalkanes, plays a significant role in determining their physical and chemical properties. solubilityofthings.com For instance, the boiling and melting points of haloalkanes generally increase with the number and atomic weight of the halides, although many fluoroalkanes are an exception to this trend due to the decreased polarizability of fluorine. wikipedia.org The long hydrocarbon chain in molecules like 1-Fluorododecane makes them largely nonpolar and thus soluble in nonpolar solvents, with very low solubility in water. solubilityofthings.com

Classification and Structural Features of Monofluorinated Alkanes

Rationale for Research on this compound

This compound (C₁₂H₂₅F) is a linear fluoroalkane with a 12-carbon chain and a terminal fluorine atom. Its medium carbon chain length makes it a valuable subject for studies investigating chain-length dependent properties. solubilityofthings.com The presence of the fluorine atom imparts unique reactivity and stability, making it a useful intermediate in the synthesis of other fluorinated compounds. solubilityofthings.com Research on this compound is driven by its potential applications in materials science for developing new polymers and coatings, and in the pharmaceutical industry as a model compound for exploring structure-activity relationships. solubilityofthings.comlookchem.com It is also used in studies of the interactions between fluorinated compounds and biological membranes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₅F alfa-chemistry.com |

| Molecular Weight | 188.33 g/mol parchem.com |

| CAS Number | 334-68-9 |

| Melting Point | -13 °C lookchem.com |

| Boiling Point | 225-227 °C lookchem.comchemsynthesis.com |

| Density | 0.807 g/mL at 25 °C lookchem.com |

| Refractive Index | n20/D 1.42 lookchem.com |

| Flash Point | 223 °F (106.1 °C) - closed cup lookchem.com |

| Water Solubility | 0.267 mg/L parchem.com |

| Appearance | Colorless liquid solubilityofthings.com |

Position of this compound as a Model Compound for Long-Chain Fluoroalkanes

This makes it an invaluable tool for exploring fundamental concepts in materials science and physical organic chemistry. For instance, its predictable behavior is useful for evaluating the performance and selectivity of analytical instruments. By comparing its properties and behaviors to other 1-fluoroalkanes of varying lengths, such as 1-fluorononane (B1329504) or 1-fluorotetradecane, researchers can systematically investigate how chain length affects thermodynamic properties and intermolecular forces.

Emerging Research Interest in Partially Fluorinated Long-Chain Alkanes

The broader class of partially fluorinated long-chain alkanes, also known as semifluorinated alkanes (SFAs), is experiencing a surge in research interest due to their unique physicochemical properties and potential for advanced applications. researchgate.net These molecules, which are composed of both a perfluorocarbon part and a hydrocarbon part, exhibit properties that make them highly attractive for various fields. google.com

A significant area of emerging research is in medicine and pharmaceuticals. researchgate.net SFAs are being explored as novel drug carriers, particularly in ophthalmology for treating conditions like dry eye disease. researchgate.netauckland.ac.nzoptometrytimes.com Their ability to dissolve lipophilic drugs and enhance penetration into tissues offers a promising alternative to conventional formulations. researchgate.netauckland.ac.nz For example, specific SFAs are used as vehicles for drugs like Cyclosporine A to improve their delivery to the ocular surface. researchgate.netoptometrytimes.com

In materials science, the self-assembly of semifluorinated alkanes is a topic of considerable investigation. These compounds can spontaneously form robust, quasi-crystalline nanometric domains on solid surfaces and at the air-water interface. academie-sciences.fr This behavior is in sharp contrast to typical hydrocarbon surfactants and opens up possibilities for creating novel surface coatings, gels, and other advanced materials. academie-sciences.fr The unique properties of SFAs, including their ability to reduce friction, also make them of interest as additives for lubricants. google.com This growing body of research underscores the potential of partially fluorinated alkanes, for which this compound serves as a fundamental model, to contribute to significant technological and medical advancements.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25F/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYBNVZCQIDLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074706 | |

| Record name | 1-Fluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-68-9 | |

| Record name | 1-Fluorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluorododecane

Direct Fluorination Approaches

Direct fluorination strategies focus on the conversion of a hydroxyl group in 1-dodecanol (B7769020) or its derivatives into a carbon-fluorine bond.

Fluorination of 1-Dodecanol and Derivatives

The most common precursor for the synthesis of 1-fluorododecane is 1-dodecanol (also known as lauryl alcohol). chemicalbook.comlookchem.comgoogle.com Several classes of reagents have been developed to effectively and selectively replace the hydroxyl group with a fluorine atom.

The conversion of alcohols to alkyl fluorides using sulfur tetrafluoride (SF₄) is a well-established method. Industrially, this compound can be produced by the fluorination of 1-dodecanol with reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions. While effective, the use of gaseous and toxic SF₄ presents significant handling challenges. researchgate.net

| Reagent | Substrate | Product | Conditions |

| Sulfur Tetrafluoride (SF₄) | 1-Dodecanol | This compound | Controlled |

| Cobalt Trifluoride (CoF₃) | 1-Dodecanol | This compound | Controlled |

Modern organic synthesis frequently employs milder and more user-friendly deoxofluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are prominent examples. ucla.edu These reagents are effective for converting primary alcohols like 1-dodecanol into the corresponding alkyl fluorides, typically under mild conditions. ucla.edu The reactions generally proceed with an inversion of configuration at the carbon center. nih.gov

The mechanism involves the activation of the alcohol by the reagent, forming a reactive intermediate that is subsequently displaced by a fluoride (B91410) ion. ucla.edu Deoxo-Fluor is noted for being more thermally stable than DAST, which can decompose energetically if heated above 90°C. ucla.edu The choice of solvent is typically dichloromethane (B109758) (DCM). ucla.edu Research has shown that these reagents can be used in flow chemistry, allowing for automated and optimized synthesis. lookchem.com For instance, primary alcohols have been successfully converted to monofluorides in good yields using DAST in a flow microreactor system. lookchem.com

| Reagent | Substrate | Key Features | Typical Conditions |

| DAST (Diethylaminosulfur trifluoride) | Alcohols | Nucleophilic fluorinating agent, unstable if heated. ucla.edu | 0°C to room temperature in DCM. ucla.edu |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | Alcohols, Aldehydes, Ketones | More thermally stable than DAST, versatile. nih.gov | Similar to DAST, can be superior in some cases. nih.gov |

The use of phosphonium (B103445) salts in fluorination represents another synthetic strategy. While direct fluorination of 1-dodecanol with simple phosphonium fluorides is not extensively detailed, related methodologies highlight the potential of phosphorus-based reagents. A one-pot deoxyfluorination method for primary, secondary, and even tertiary alcohols has been developed using a biphilic phosphorus triamide in conjunction with triphenylmethyl tetrafluoroborate (B81430) (Ph₃CBF₄). nih.gov This process proceeds through the in-situ formation of an alkoxyphosphonium leaving group, which is then displaced by a fluoride ion from the weakly basic fluoroborate counter-ion. nih.gov This approach avoids the need for basic conditions and demonstrates that phosphonium-based intermediates can be effective in C-F bond formation. nih.gov

| Reagent System | Proposed Intermediate | Key Advantage |

| Biphilic phosphorus triamide + Ph₃CBF₄ | Alkoxyphosphonium fluoroborate | Proceeds under neutral, non-basic conditions. nih.gov |

Application of Deoxofluorination Reagents (e.g., DAST, Deoxo-Fluor)

Nucleophilic Fluorination of Halogenated Dodecane (B42187) Precursors

An alternative to direct alcohol fluorination is the nucleophilic substitution of a halide in a dodecyl halide precursor. This approach, a variation of the Finkelstein reaction, involves replacing a leaving group like bromide or chloride with a fluoride ion. ucla.edu

Primary alkyl halides, such as 1-chlorododecane (B51209) and 1-bromododecane (B92323), are suitable substrates for nucleophilic fluorination. scribd.comgoogle.com The success of this Sₙ2 reaction depends on the fluoride source, solvent, and any catalysts employed. ucla.eduacsgcipr.org

Common fluoride sources include simple alkali metal salts like potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.orgresearchgate.net The low solubility and nucleophilicity of these salts in organic solvents often necessitate high temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) or phase-transfer catalysts. scribd.comacsgcipr.org For example, 1-chlorododecane has been converted to this compound with KF in DMF at 170°C, albeit with a modest yield of 35%. scribd.com

More advanced methods have been developed to improve efficiency and yield under milder conditions. A copper(I) fluoride reagent, prepared from inexpensive cuprous chloride, has been shown to effectively convert 1-bromododecane to this compound in acetonitrile (B52724) at 110°C, achieving an 80% isolated yield. google.com Another approach utilizes a polymer-supported ionic liquid (PSIL) as a catalyst in conjunction with CsF and tert-amyl alcohol as the solvent, which enhances the reactivity of the alkali metal fluoride. researchgate.net Palladium-catalyzed reactions using AgF as the fluoride source have also been investigated, showing that palladium complexes can improve the selectivity for this compound formation from dodecyl iodide. us.es

| Substrate | Fluoride Source | Catalyst / Conditions | Yield | Reference |

| 1-Chlorododecane | Potassium Fluoride (KF) | DMF, 170°C | 35% | scribd.com |

| 1-Bromododecane | (Me₂phen)₂Cu(HF₂) | Acetonitrile, 110°C, 15h | 80% | google.com |

| Alkyl halides/mesylates | Cesium Fluoride (CsF) | Polymer-supported ionic liquid (PSIL) / tert-amyl alcohol | High | researchgate.net |

| Dodecyl iodide | Silver Fluoride (AgF) | Palladium pincer complex / Toluene, 100°C | Improved selectivity | us.es |

Role of Tetrabutylammonium (B224687) Fluoride (TBAF) and Solvent Effects

Tetrabutylammonium fluoride (TBAF) is a widely utilized reagent in organic synthesis, primarily as a source of the fluoride ion. nbinno.com Its effectiveness in nucleophilic fluorination reactions is significantly influenced by the solvent system employed. researchgate.netnih.gov The reactivity of the fluoride ion is highly dependent on its solvation state. nih.gov In polar aprotic solvents, "naked" fluoride ions are highly reactive and can lead to a substantial amount of elimination (E2) products alongside the desired substitution (SN2) product. nih.gov Conversely, polar protic solvents result in slower reaction kinetics but afford higher selectivity for the SN2 reaction. nih.gov

The choice of solvent plays a critical role in modulating the reactivity and selectivity of TBAF. nih.gov For instance, the use of nonpolar protic solvents like tert-amyl alcohol can promote the chemoselective nucleophilic fluorination of primary alkyl halides to fluoroalkanes with high yields and minimal elimination byproducts. researchgate.net This is attributed to the solvent's ability to reduce the basic character of TBAF through hydrogen bonding. thieme-connect.de

A study comparing the fluorination of 2-(3-iodopropoxy)naphthalene with TBAF in different solvents demonstrated this effect. The reaction in acetonitrile, a polar aprotic solvent, yielded the fluorinated product in 38% yield. In contrast, using tert-amyl alcohol as the solvent with TBAF resulted in a 76% yield of the desired product. researchgate.net

Theoretical studies using density functional theory have further elucidated the role of solvent effects. These analyses indicate that a complex formed between TBAF and tert-butanol (B103910) is key to enhancing SN2 selectivity. nih.gov The tert-butanol molecule solvates the TBAF, which in turn inhibits the E2 pathway. nih.gov The elimination product is formed exclusively from the "free" unsolvated TBAF. nih.gov

Table 1: Effect of Solvent on TBAF Fluorination

| Substrate | Fluorinating System | Solvent | Yield of Fluorinated Product (%) | Reference |

|---|---|---|---|---|

| 2-(3-iodopropoxy)naphthalene | TBAF | Acetonitrile | 38 | researchgate.net |

| 2-(3-iodopropoxy)naphthalene | TBAF | tert-amyl alcohol | 76 | researchgate.net |

| Chloroethyl ether derivative | TBAF | Acetonitrile | Not specified (36% elimination) | thieme-connect.de |

| Chloroethyl ether derivative | TBAF | tert-amyl alcohol | Exclusive fluoroalkane | thieme-connect.de |

Optimization of Reaction Conditions and Reagents

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group, such as a halide or sulfonate, on a dodecyl substrate. researchgate.net Optimization of reaction conditions, including the choice of fluorinating agent, solvent, temperature, and additives, is crucial for maximizing the yield and minimizing side reactions. researchgate.net

One approach involves the direct fluorination of 1-dodecanol derivatives. Another method is the reaction of an alkyl halide with a fluoride salt. researchgate.net The selection of the fluorinating reagent is critical. While alkali metal fluorides like potassium fluoride (KF) are inexpensive, their high lattice energy and low solubility in organic solvents pose challenges. researchgate.net Quaternary ammonium (B1175870) fluorides, such as TBAF, offer better solubility in organic solvents, facilitating homogeneous reaction conditions. nbinno.com

Recent research has focused on optimizing the cross-electrophile coupling of aryl iodides with alkyl fluorides, including this compound, using mechanochemically generated calcium-based Grignard reagents. researchgate.netrsc.org In a study, the reaction between iodobenzene (B50100) and this compound was optimized by varying temperature and additives. researchgate.net The reaction, conducted in a ball mill with calcium metal and tetrahydropyran (B127337) (THP) as an additive at 80 °C, yielded the arylated product in 86% yield. researchgate.net At room temperature, the yield dropped significantly to 28%. researchgate.net Ether additives are believed to coordinate with the calcium center, facilitating the formation of the aryl calcium nucleophile. researchgate.net

Table 2: Optimization of Cross-Coupling of Iodobenzene and this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | This compound | Ca metal | THP | 80 | 86 | researchgate.net |

| Iodobenzene | This compound | Ca metal | THP | Room Temp | 28 | researchgate.net |

Advanced and Novel Fluorination Strategies

Beyond traditional nucleophilic substitution, advanced strategies for introducing fluorine into organic molecules have been developed. These methods often offer improved selectivity and functional group tolerance. thieme-connect.de

Halofluorination of Alkenes

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. thieme-connect.de This method provides an efficient route to vicinal halofluoroalkanes from alkenes. thieme-connect.deorgsyn.org

Bromofluorination of Dodec-1-ene

The bromofluorination of dodec-1-ene (also known as 1-dodecene) results in the formation of 1-bromo-2-fluorododecane and 2-bromo-1-fluorododecane. thieme-connect.de The reaction typically proceeds via an anti-addition mechanism, where the bromine and fluorine atoms add to opposite faces of the double bond. thieme-connect.de The regioselectivity of the addition generally follows the Markovnikov rule, where the fluorine atom adds to the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. thieme-connect.de

One method for bromofluorination utilizes a combination of a bromine source, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, and a fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or metal fluoride-hydrogen fluoride salts. thieme-connect.denih.gov For dodec-1-ene, the bromofluorination reaction can yield a mixture of the Markovnikov product (1-bromo-2-fluorododecane) and the anti-Markovnikov product (2-bromo-1-fluorododecane). thieme-connect.de In one reported procedure, a 4:1 mixture of these products was obtained in 66% and 18% yields, respectively, after separation. thieme-connect.de

Another efficient system for iodofluorination of dodec-1-ene involves using N-iodosuccinimide (NIS) in the presence of potassium hydrogen difluoride (KHF2) and a phase-transfer catalyst like tetrabutylammonium fluoride. This reaction, conducted in dichloromethane, yielded 2-fluoro-1-iodododecane in 82% yield. thieme-connect.de

Table 3: Halofluorination of Dodec-1-ene

| Reaction | Reagents | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Bromofluorination | Not specified | 1-Bromo-2-fluorododecane (Markovnikov) | 66 | thieme-connect.de |

| Bromofluorination | Not specified | 2-Bromo-1-fluorododecane (anti-Markovnikov) | 18 | thieme-connect.de |

| Iodofluorination | NIS, KHF2, Bu4NF·3H2O | 2-Fluoro-1-iodododecane | 82 | thieme-connect.de |

Electrophilic Activation and Nucleophilic Fluorination

The mechanism of halofluorination involves the electrophilic activation of the alkene by a halogen source, followed by nucleophilic attack of a fluoride ion. nih.gov The initial step is the attack of the alkene's pi electrons on an electrophilic halogen species (e.g., from NBS), forming a cyclic halonium ion intermediate. nih.gov This intermediate is then opened by the nucleophilic fluoride ion. nih.gov This two-step process, involving both an electrophile and a nucleophile, allows for the controlled addition of the halogen and fluorine across the double bond. thieme-connect.de The regioselectivity is dictated by the stability of the carbocation-like centers in the transition state during the opening of the halonium ion. thieme-connect.de

Palladium-Catalyzed Arylfluorination of Alkenes

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis. The palladium-catalyzed arylfluorination of alkenes allows for the simultaneous introduction of both an aryl group and a fluorine atom in a single step. u-szeged.hu This transformation is a novel and emerging fluorination method. u-szeged.hu

The general mechanism for the 1,1-arylfluorination of N-allylated sulfonamides, a model system for this type of reaction, involves several steps. Initially, an oxidative addition of an aryl halide to a Pd(0) complex occurs, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination is suppressed, and instead, an oxidative fluorination of the Pd(II) intermediate with an electrophilic fluorine source like Selectfluor generates a Pd(IV)-F species. Finally, reductive elimination from this high-valent palladium complex furnishes the arylfluorinated product and regenerates the Pd(II) catalyst. u-szeged.hu While this specific substrate is not dodec-1-ene, the principles can be extended to other alkenes. Research in this area has focused on optimizing the reaction and expanding its substrate scope. u-szeged.hu

Electrochemical Fluorination Methods

Electrochemical fluorination (ECF) stands as a significant industrial method for producing organofluorine compounds, including saturated perfluorinated products. wikipedia.orgcore.ac.uk This process, also known as electrofluorination, is valued for creating compounds with unique solvation properties and highly inert carbon-fluorine bonds. wikipedia.org Two primary ECF methods are the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process, developed by Joseph H. Simons in the 1930s, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.orgcore.ac.ukpsu.edu This method is particularly useful for producing perfluorinated amines, ethers, and carboxylic and sulfonic acids. wikipedia.org The process operates at a cell potential of approximately 5–6 volts with a nickel anode. wikipedia.orgcore.ac.uk A key aspect of the Simons process is the formation of a reactive nickel fluoride film (NixFy) on the anode, which is believed to contain highly oxidized nickel centers (Ni³⁺ or Ni⁴⁺) and acts as the fluorinating agent. core.ac.ukresearchgate.netrsc.org This film forms even before the organic substrate is introduced and can continue to fluorinate the substrate after the external potential is turned off. core.ac.uk

The Phillips Petroleum process, sometimes called "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is suited for volatile hydrocarbons. wikipedia.org It employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂), which serves as both a low-melting electrolyte and the fluorine source. wikipedia.org

While ECF is a powerful tool for perfluorination, its application for the selective synthesis of monofluorinated compounds like this compound from dodecane can be challenging due to the high reactivity of the process, which tends to replace all C-H bonds with C-F bonds. wikipedia.org Research has explored partial fluorination in organic media using fluoride salts like (C₂H₅)₃N:3HF, which has been successful for producing compounds such as fluorobenzene (B45895) from benzene. wikipedia.org However, the direct electrochemical fluorination of an alkene like 1-dodecene (B91753) using Et₃N·5HF was reported to be unsuccessful, yielding the reduction product dodecane instead. lew.ro

Mechanistic Insights into C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond is a central event in organofluorine chemistry. The mechanisms governing this process can be broadly categorized into nucleophilic, electrophilic, and radical pathways. numberanalytics.comucl.ac.uk

Nucleophilic Attack Pathways

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion (F⁻). numberanalytics.com This process is fundamental to many fluorination reactions, including the synthesis of alkyl fluorides. The classic S(_N)2 reaction is a prime example of a nucleophilic attack pathway. numberanalytics.com In this mechanism, the fluoride ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing a leaving group. oup.com

The strength of the C-F bond and the poor leaving group ability of fluoride make the reverse reaction, nucleophilic displacement of fluoride, challenging. organic-chemistry.orgcas.cn However, intramolecular S(_N)2 reactions, where the nucleophile and the alkyl fluoride are part of the same molecule, can facilitate C-F bond cleavage. organic-chemistry.orgcas.cnacs.org Studies have shown that such intramolecular cyclization reactions are influenced by the nature of the nucleophile (with hard nucleophiles like oxygen and nitrogen being favored), the size of the ring being formed, and the conformational rigidity of the precursor molecule. organic-chemistry.orgacs.org Stereochemical studies have confirmed a complete inversion of configuration, which is a hallmark of the S(_N)2 mechanism. cas.cnacs.org

The nucleophilicity of the fluoride ion is greatly affected by solvation. harvard.edu In solution, fluoride ions can be strongly solvated, which reduces their nucleophilic strength. harvard.edu The choice of solvent and the counter-ion of the fluoride salt are therefore critical parameters in designing effective nucleophilic fluorination reactions. harvard.edu

Radical Mechanisms in C-H Fluorination

Radical fluorination offers a direct route to convert C-H bonds into C-F bonds. numberanalytics.com This mechanism is particularly relevant for alkanes, which are generally unreactive. byjus.com The process typically involves three main steps: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: The reaction is initiated by the formation of halogen radicals, often by exposing a halogen like chlorine (Cl₂) to heat or UV light, causing homolytic cleavage of the Cl-Cl bond. byjus.comlibretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane (e.g., dodecane), creating an alkyl radical (dodecyl radical) and a hydrogen halide. libretexts.orgunacademy.com This alkyl radical then reacts with another halogen molecule to form the alkyl halide (this compound, in a hypothetical fluorination) and a new halogen radical, which continues the chain reaction. libretexts.orglumenlearning.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the coupling of two halogen radicals, an alkyl radical and a halogen radical, or two alkyl radicals. libretexts.orgunacademy.com

The regioselectivity of radical halogenation depends on the stability of the intermediate alkyl radical. ucl.ac.uk For alkanes, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. libretexts.org While highly reactive, fluorination is the least selective of the halogenations. unacademy.com The high exothermicity of the reaction with elemental fluorine makes it difficult to control. unacademy.comlibretexts.org

Role of Specific Catalysts and Reagents in Promoting Selectivity

Achieving selectivity in C-H fluorination is a significant challenge. rsc.org Researchers have developed various catalytic systems to control where the fluorine atom is introduced into a molecule.

Manganese-based catalysts, such as manganese porphyrins and manganese salen complexes, have been shown to be effective for the fluorination of aliphatic C-H bonds. rsc.orgnih.gov These reactions typically use a nucleophilic fluoride source, such as silver fluoride (AgF) in combination with a tetralkylammonium fluoride. nih.gov The proposed catalytic cycle involves the formation of a high-valent manganese-oxo species that abstracts a hydrogen atom from the alkane, followed by the transfer of a fluorine atom to the resulting carbon-centered radical. nih.gov

Palladium catalysts are also widely used, particularly for directed C-H fluorination. ucl.ac.ukacs.org In these systems, a directing group on the substrate coordinates to the palladium center, bringing the catalyst into proximity with a specific C-H bond. acs.org This allows for highly site-selective fluorination. acs.org For instance, palladium acetate, in conjunction with ligands and an electrophilic fluorine source like Selectfluor, has been used to achieve β-fluorination of aliphatic amides. acs.org

The choice of fluorinating agent is also crucial. Electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, are often used in catalytic C-H fluorination reactions. ucl.ac.uknih.gov Nucleophilic fluoride sources, like triethylamine trihydrofluoride (TREAT·HF), are also employed, particularly with manganese-salen catalysts for benzylic C-H fluorination. rsc.org

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of fluorination reactions. core.ac.ukwhiterose.ac.uk These studies provide insights into transition state structures, reaction energies, and the roles of catalysts and solvents, which are often difficult to obtain through experimental methods alone.

For electrochemical fluorination, DFT calculations have been used to model the formation and structure of the nickel fluoride film on the anode in the Simons process. core.ac.uk These studies suggest that the metallic nickel anode is easily oxidized at low cell potentials. core.ac.uk

In the context of nucleophilic fluorination, quantum chemical calculations have been employed to understand the competition between different reaction pathways. For example, in the fluorination of a triazolium precursor, calculations helped to elucidate why the nucleophilic attack of fluoride occurs at the desired difluoromethyl group (an S(_N)2 pathway) rather than at other potential sites or through a carbene-forming pathway. rsc.org

Computational studies have also shed light on the role of hydrogen bonding in nucleophilic fluorination. organic-chemistry.orgresearchgate.net DFT calculations have shown that hydrogen-bond donor catalysts, like urea (B33335) derivatives, can modulate the charge density of the fluoride ion, thereby influencing the regioselectivity of the reaction. organic-chemistry.org Similarly, calculations have revealed that hydrogen bonding can stabilize the transition state of S(_N)2 reactions involving alkyl fluorides, thereby accelerating the reaction. researchgate.net

Purification and Characterization Methodologies

Following its synthesis, this compound must be purified and its identity confirmed through various analytical techniques.

Purification of this compound is typically achieved by distillation under reduced pressure to isolate the product from non-volatile impurities and unreacted starting materials. Column chromatography can also be employed for purification. rsc.org

The characterization of this compound relies on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR provides information about the hydrogen atoms in the molecule. nih.gov

¹³C NMR is used to identify the carbon skeleton. nih.govspectrabase.com

¹⁹F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nist.govnist.gov Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze the purity and identify the components of a reaction mixture. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C-F bond stretching frequency can be observed in the IR spectrum. nih.gov

The combination of these techniques provides comprehensive data for the unambiguous identification and purity assessment of this compound.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₅F |

| Molecular Weight | 188.33 g/mol |

| CAS Number | 334-68-9 |

| Density | 0.807 g/mL at 25 °C |

| Refractive Index | n20/D 1.42 |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Spectroscopic Techniques (e.g., ¹⁹F NMR, GC-MS) for Purity Validation and Efficiency Confirmation

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a primary technique for the unequivocal confirmation of successful fluorination. Due to the unique properties of the fluorine-19 nucleus (100% natural abundance and a wide chemical shift range), this method is highly sensitive for detecting the presence of fluorine atoms in a molecule. In the synthesis of this compound, the appearance of a characteristic signal in the ¹⁹F NMR spectrum confirms the formation of the covalent carbon-fluorine (C-F) bond.

The chemical shift (δ) of the fluorine atom in this compound provides information about its chemical environment. For instance, in a chloroform (B151607) (CDCl₃) solvent, the ¹⁹F NMR spectrum of a related compound, 1-fluorocyclodecane, shows a multiplet at approximately -166.4 ppm. rsc.org The progress of fluorination reactions, such as the conversion of 1-dodecanol to this compound, can be monitored by ¹⁹F NMR. oup.com The yield of the reaction can be determined by comparing the integration of the product's ¹⁹F signal against an internal standard of known concentration. oup.com This quantitative analysis is crucial for confirming the efficiency of the synthetic methodology.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound. This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the synthesized product is vaporized and passed through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a volatile compound, is well-suited for this analysis. ntnu.no Following separation, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. The mass spectrum of this compound would show its molecular ion peak and characteristic fragment ions. nih.gov

GC-MS is particularly effective for purity validation by detecting and identifying volatile impurities, such as unreacted starting materials (e.g., 1-dodecanol) or by-products from the synthesis. oup.com A study on the validation of an Agilent GC-MS system utilized this compound as the active ingredient to evaluate chromatographic purity. ntnu.no Samples with varying purities were prepared and spiked with potential impurities like n-dodecane and n-pentadecane to test the system's accuracy and robustness. ntnu.no The results from such analyses can be used to calculate the purity percentage of the synthesized this compound with a high degree of confidence.

The following data tables summarize key spectroscopic information and illustrate the application of GC in purity analysis.

Table 1: Summary of Spectroscopic Data for this compound

This table provides a summary of the key spectroscopic identifiers for this compound.

| Spectroscopic Technique | Parameter | Observed Value/Characteristic | Reference(s) |

| ¹⁹F NMR | Chemical Shift (δ) | The course of fluorination can be monitored via ¹⁹F NMR. | oup.com |

| Mass Spectrometry (MS) | Molecular Weight | 188.32 g/mol | nih.gov |

| m/z Top Peak | 57 | nih.gov | |

| Analysis Method | GC-MS is used for identification and purity validation. | ntnu.no |

Table 2: Illustrative GC Purity Analysis of this compound Samples

This table demonstrates the results of a validation study for a GC method designed to determine the purity of this compound, showing the method's effectiveness across different purity levels. ntnu.no

| Sample ID | Target Purity (%) | Impurities Spiked | Measured Purity (%) | Measurement Uncertainty (U) |

| A1 | 90 | n-dodecane, n-pentadecane | Fulfilled criteria | < 0.05 |

| A2 | 95 | n-dodecane, n-pentadecane | Fulfilled criteria | < 0.05 |

| A3 | 97 | n-dodecane, n-pentadecane | Fulfilled criteria | < 0.05 |

| A4 | 99 | n-dodecane, n-pentadecane | Fulfilled criteria | < 0.05 |

Reactivity and Chemical Transformations of 1 Fluorododecane

Carbon-Fluorine Bond Reactivity

The chemistry of 1-Fluorododecane is dominated by the properties of its carbon-fluorine (C-F) bond. This bond is recognized as the strongest single bond to carbon in organic chemistry, a characteristic that renders fluoroalkanes like this compound significantly less reactive than their halogenoalkane counterparts. alfa-chemistry.comstackexchange.com

Comparative Reactivity with Other Halogenoalkanes

Fluoroalkanes are generally the least reactive among the halogenoalkanes in reactions that involve the cleavage of the carbon-halogen bond. alfa-chemistry.comtutorchase.com This low reactivity is a direct consequence of the C-F bond's exceptional strength.

The carbon-fluorine bond's strength is attributed to a combination of factors, including the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55), which imparts significant ionic character and a large dipole moment to the bond. stackexchange.com This polarity leads to a strong electrostatic attraction between the carbon and fluorine atoms. stackexchange.com Furthermore, the small size of the fluorine atom allows for effective orbital overlap with carbon, contributing to a very high bond dissociation energy (BDE). alfa-chemistry.com In contrast, the C-X bonds for other halogens are progressively weaker, making them more susceptible to chemical cleavage. alfa-chemistry.comcrunchchemistry.co.uk

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |

|---|---|---|

| C–F | ~485 | Lowest |

| C–Cl | ~340 | Moderate |

| C–Br | ~280 | High |

| C–I | ~240 | Highest |

Data sourced from multiple references. alfa-chemistry.comstackexchange.comsavemyexams.com

In nucleophilic substitution reactions, the reactivity of halogenoalkanes is largely dependent on the leaving group's ability, which correlates inversely with bond strength. crunchchemistry.co.uk The fluoride (B91410) ion (F⁻) is a very poor leaving group due to the strength of the C-F bond. alfa-chemistry.com Consequently, this compound is substantially less likely to undergo nucleophilic substitution compared to 1-chlorododecane (B51209), 1-bromododecane (B92323), or 1-iodododecane. savemyexams.comsavemyexams.com The established order of reactivity for these reactions is R-I > R-Br > R-Cl > R-F. alfa-chemistry.com

Despite this inherent inertness, this compound can undergo substitution under specific conditions. For instance, it can react with sodium iodide (NaI) in acetone (B3395972) in a Finkelstein-type reaction to produce 1-iodododecane. Similarly, the reverse reaction, converting 1-chlorododecane to this compound, has been achieved using potassium fluoride in dimethylformamide (DMF) at high temperatures, although yields may be modest. scribd.com

Strength of the Carbon-Fluorine Bond

Activation and Functionalization of sp³ C-F Bonds

The inertness of the sp³ C-F bond presents a significant challenge in synthetic chemistry. nih.gov Overcoming this stability requires specific activation strategies that can facilitate the cleavage of this robust bond, enabling the subsequent formation of new chemical bonds. baranlab.org

Recent research has demonstrated the functionalization of unactivated alkyl fluorides using organometallic reagents derived from alkaline earth metals. One notable advancement involves the direct arylation of this compound using calcium-based heavy Grignard reagents, which can be generated in situ through mechanochemical methods (ball milling). rsc.orgchemrxiv.org In a typical procedure, the reaction between iodobenzene (B50100) and this compound is conducted in the presence of calcium metal and an ether additive like tetrahydropyran (B127337) (THP) at elevated temperatures (80 °C). rsc.orgresearchgate.net This method successfully produces the C(sp³)–F bond arylation product in good yield without the need for a transition metal catalyst. rsc.orgresearchgate.net The higher nucleophilicity of the organocalcium species compared to traditional Grignard reagents (derived from magnesium) is credited for the reaction's success and significantly shorter reaction time. rsc.org

Table 2: Arylation of this compound with Iodobenzene using Calcium Metal

| Entry | Conditions | Yield of Dodecylbenzene |

|---|---|---|

| 1 | Standard (Ca, THP, 80 °C, 60 min ball milling) | 86% |

| 2 | Room Temperature | 28% |

| 3 | Without THP additive | <5% |

| 4 | THF instead of THP | 51% |

Data from a study on the optimization of cross-electrophile coupling. chemrxiv.orgresearchgate.net

Additionally, research on 1-fluorooctane, a shorter-chain homolog, shows that sp³ carbon-fluorine bonds can undergo addition reactions with low-valent magnesium-magnesium species, generating reactive organomagnesium reagents.

Another effective strategy for functionalizing this compound involves cross-coupling with organocuprates (Gilman reagents). nih.gov Due to the C-F bond's low reactivity, this transformation requires mediation by a Lewis acid, such as an aluminum halide, to activate the bond. nih.govacs.org This one-pot protocol facilitates both Csp²–Csp³ and Csp³–Csp³ bond formation under relatively mild conditions. nih.govnih.gov The method demonstrates good functional group tolerance and effectively suppresses side reactions like elimination and rearrangement. nih.govnih.gov This approach extends the utility of organocuprate chemistry, previously limited to more reactive alkyl halides, to the challenging field of C-F bond functionalization. nih.gov

Direct Arylation using Mechanochemically Generated Organocalcium Reagents

A groundbreaking approach for the functionalization of inert C(sp³)–F bonds involves the direct arylation of alkyl fluorides, such as this compound, using organocalcium reagents generated in situ through mechanochemistry. rsc.orgrsc.org This method circumvents the need for transition metal catalysts and harsh reaction conditions often associated with C-F bond activation. rsc.orgrsc.orgchem8.org

In a recent study, researchers successfully demonstrated the direct arylation of this compound by ball-milling it with an aryl iodide and commercially available calcium metal. rsc.orgresearchgate.netresearchgate.net This process is believed to proceed through the formation of a highly nucleophilic aryl calcium species, which then participates in a nucleophilic substitution reaction with the alkyl fluoride. rsc.orgrsc.org The mechanical force from ball-milling is crucial for the generation of the aryl calcium reagent, as the reaction does not proceed under thermal conditions alone. rsc.orgresearchgate.net

Control experiments and computational studies, including Density Functional Theory (DFT) calculations, have provided insights into the reaction mechanism. rsc.orgresearchgate.netchemrxiv.org It is proposed that a tetrameric aryl calcium species is the most likely active nucleophile. rsc.orgresearchgate.netchemrxiv.org The reaction is initiated by the coordination of the fluorine atom of this compound to a calcium center, which weakens the C-F bond. Subsequently, an aryl group from an adjacent calcium center attacks the carbon atom, leading to the formation of the new C-C bond and displacement of the fluoride. chemrxiv.org This process is thermodynamically driven by the formation of a stable calcium fluoride salt.

The efficiency of this mechanochemical arylation is highlighted by its significantly shorter reaction time (1 hour) compared to similar reactions using Grignard reagents (>12 hours). rsc.orgchemrxiv.org The reaction tolerates various substituents on the aryl iodide, although it is sensitive to certain functional groups like methoxy, ester, and carbonyl groups. rsc.orgrsc.org

| Aryl Iodide | Alkyl Fluoride | Product | Yield |

| Iodobenzene | This compound | 1-Phenyldodecane | Good |

| 1-Iodo-2-isopropylbenzene | This compound | 1-(2-Isopropylphenyl)dodecane | 80% rsc.org |

| 1-Iodonaphthalene | This compound | 1-(1-Naphthyl)dodecane | 69% rsc.org |

| 2-Iodonaphthalene | This compound | 1-(2-Naphthyl)dodecane | 85% rsc.org |

| Iodobenzene | 1-Fluoro-4-phenylbutane | 1,4-Diphenylbutane | 82% rsc.org |

Derivatization and Further Chemical Syntheses

This compound serves as a valuable starting material for the synthesis of other dodecane (B42187) derivatives and as a reagent in its own right. lookchem.com Its long alkyl chain and the fluorine atom impart unique chemical properties that can be exploited in organic synthesis. lookchem.comsolubilityofthings.com

The conversion of this compound to other halogenated dodecanes like 1-chlorododecane and 1-bromododecane can be achieved through halogen exchange reactions. smolecule.com For instance, reacting this compound with dibromomethane (B42720) and titanocene (B72419) dichloride in the presence of triethylaluminium (Et₃Al) can yield a mixture of 1-chlorododecane and 1-bromododecane. Another approach involves nucleophilic substitution, for example, reacting this compound with sodium iodide in acetone to form 1-iodododecane.

| Starting Material | Reagent(s) | Product(s) |

| This compound | Dibromomethane, Titanocene dichloride, Triethylaluminium | 1-Chlorododecane and 1-Bromododecane |

| This compound | Sodium Iodide in Acetone | 1-Iodododecane |

This compound is utilized as a reagent and an intermediate in the synthesis of various organic compounds. lookchem.com Its applications span from the pharmaceutical industry for developing new drug candidates to the production of specialty chemicals. lookchem.com

A significant application is in organocuprate cross-coupling reactions. acs.org Through aluminum halide-mediated C-F bond activation, this compound can undergo C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation. acs.org These relatively mild conditions effectively control competing side reactions like alkyl chain rearrangement and HF elimination. acs.org

While not its primary role, this compound can theoretically act as a fluorinating agent. However, due to the high strength of the C-F bond, its utility in this capacity is limited compared to more established fluorinating reagents. solubilityofthings.com

Utilization as a Reagent in Organic Synthesis

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic routes and predicting product formation.

Mechanistic studies on C-C bond formation from this compound often focus on the activation of the C-F bond. In the context of the mechanochemical arylation with organocalcium reagents, protonation studies support the selective formation of aryl calcium nucleophiles through the direct insertion of calcium metal into the C(sp²)-I bond of the aryl iodide, which is then followed by nucleophilic substitution on the alkyl fluoride. rsc.org

In cross-coupling reactions, potential side reactions include elimination and homocoupling. For instance, in organocuprate cross-coupling reactions, competing HF elimination and homocoupling reactions are effectively controlled under the reported conditions. acs.org In other contexts, a small amount of this compound has been isolated as a by-product in reactions involving other dodecyl halides, suggesting the possibility of halide exchange side reactions. oup.com

| Reaction Type | Potential Side Reactions | Notes |

| Organocuprate Cross-Coupling | Alkyl chain rearrangement, HF elimination, Homocoupling | Effectively controlled under specific conditions. acs.org |

| Reactions with other Dodecyl Halides | Halide Exchange | This compound can be a minor by-product. oup.com |

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions involving organofluorine compounds like this compound. These theoretical studies provide insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity.

One area of focus has been the computational analysis of fluorination reactions. For instance, density functional theory (DFT) calculations are often employed to model the reaction coordinates of nucleophilic fluorination to produce this compound from corresponding dodecyl halides or sulfonates. These models can elucidate the role of the fluorinating agent, solvent, and any catalysts involved in the reaction. By calculating the activation energies of different potential pathways, researchers can predict the most likely mechanism, whether it be a direct SN2 displacement or a more complex pathway involving intermediates.

Furthermore, computational studies have been instrumental in understanding the thermal decomposition of fluorinated alkanes. In a study on the thermal reduction of spent ternary lithium-ion battery cathode materials, pyrolysis gas chromatography-mass spectrometry analysis of polyvinylidene fluoride (PVDF), a fluoropolymer, identified this compound as one of the pyrolysis products. acs.org Computational models can simulate the bond dissociation energies and radical intermediates formed during such high-temperature processes, providing a theoretical basis for the observed product distribution. acs.org

Table 1: Computational Methods Applied to the Study of this compound and Related Reactions

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Modeling nucleophilic fluorination reactions. | Elucidation of reaction pathways, transition state structures, and activation energies. |

| Pyrolysis-GC/MS with theoretical modeling | Analysis of thermal decomposition products. | Identification of degradation products like this compound and understanding of fragmentation patterns. acs.org |

| Molecular Docking | Simulating interactions with biological macromolecules. | Prediction of binding modes and affinities to enzymes and proteins. |

Elucidation of Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving the synthesis or transformation of this compound are critical aspects that determine the isomeric purity of the final products. These outcomes are heavily influenced by the reaction mechanism, the nature of the reagents, and the structure of the substrate.

A key reaction where regioselectivity is paramount is the halofluorination of alkenes. For example, the addition of an electrophilic halogen and a nucleophilic fluoride to an unsymmetrical alkene can lead to two different regioisomers. The bromofluorination of 1-dodecene (B91753), for instance, can theoretically yield 1-bromo-2-fluorododecane and 2-bromo-1-fluorododecane. The observed outcome is generally governed by the Markovnikov rule, where the electrophilic bromine adds to the less substituted carbon, and the nucleophilic fluoride attacks the more substituted carbon that can better stabilize the resulting carbocationic intermediate. thieme-connect.de This leads to the preferential formation of 1-bromo-2-fluorododecane. thieme-connect.dethieme-connect.de

The stereoselectivity of such additions is also a significant consideration. Halofluorination reactions typically proceed via an anti-addition mechanism. This is due to the formation of a bridged halonium ion intermediate, which is then attacked by the fluoride nucleophile from the opposite face, resulting in the trans product. thieme-connect.de

In the context of substitution reactions to form this compound, such as the reaction of a chiral dodecyl derivative, the stereochemical outcome is dictated by the reaction mechanism. A classic SN2 reaction with a fluoride source will proceed with an inversion of configuration at the stereocenter.

The choice of fluorinating agent and reaction conditions can also influence selectivity. For example, the use of acetylhypofluorite for the fluorination of 1-dodecene results in the formation of 2-acetoxy-1-fluorododecane, demonstrating a specific regiochemical outcome. fluorine1.ru Similarly, the development of novel fluorinating agents, such as copper(I) fluoride reagents, has been shown to facilitate the efficient conversion of haloalkanes to fluoroalkanes with high selectivity. google.com

Table 2: Regio- and Stereochemical Outcomes in Reactions Related to this compound

| Reaction | Substrate | Reagents | Major Product(s) | Selectivity |

| Bromofluorination | 1-Dodecene | N-Bromosuccinimide, Et₃N·3HF | 1-Bromo-2-fluorododecane | Regioselective (Markovnikov) |

| Bromofluorination | 1-Dodecene | Br₂/NEt₃·3HF | 1-Bromo-2-fluorododecane and 2-bromo-1-fluorododecane | Mixture of regioisomers |

| Fluorination with Acetylhypofluorite | 1-Dodecene | CH₃COOF | 2-Acetoxy-1-fluorododecane | Regioselective |

| Nucleophilic Fluorination | 1-Chlorododecane | KF in DMF | This compound | - |

| Nucleophilic Fluorination | 1-Bromododecane | (Me₂phen)₂Cu(HF₂) in Acetonitrile (B52724) | This compound | - |

Advanced Applications and Research Frontiers of 1 Fluorododecane in Specific Fields

Materials Science and Polymer Chemistry

The introduction of fluorine into hydrocarbon chains imparts unique properties, such as high thermal stability, chemical resistance, and low surface energy. 1-Fluorododecane, as a monofluorinated long-chain alkane, is a subject of research in materials science, particularly in the development of advanced polymers and coatings. solubilityofthings.commdpi.com

Development of Novel Polymers and Coatings

Research into this compound includes its potential application in creating novel polymers and coatings with specialized surface properties. solubilityofthings.com The presence of the fluorine atom, although minimal compared to perfluorinated compounds, can significantly alter the characteristics of a material. The long dodecyl chain ensures a hydrophobic nature, which is enhanced by the electronegativity of the terminal fluorine atom.

The primary application in this area is the development of hydrophobic and lipophobic surfaces. solubilityofthings.com The incorporation of fluorinated compounds like this compound into polymer matrices can result in materials with superior water-repellent properties, which are valuable for coatings. Studies have explored using such molecules as surface modifiers. These surface-modifying macromolecules (SMMs) work by migrating to the polymer's surface, where the terminal fluorinated groups can shield the bulk material from environmental factors. nih.gov This strategy is being investigated to limit the hydrolytic degradation of polymers like polyurethanes. nih.gov

Table 1: Investigated Applications of this compound in Materials

| Application Area | Desired Property | Mechanism of Action | Potential Use |

|---|---|---|---|

| Protective Coatings | Hydrophobicity, Chemical Resistance | Low surface energy from C-F bond | Water-repellent and anti-corrosive surfaces |

| Surface Modification | Low Surface Energy | Migration of fluorinated chains to the surface | Creating durable and stable polymer surfaces nih.gov |

| Polymer Composites | Modified Nanoscale Properties | Covalent grafting or plasma treatment | Enhancing surface characteristics of composites |

Role as a Monomer or Modifier in Polymer Synthesis

As a modifier, this compound can be introduced into a polymer formulation to tailor its final characteristics. For example, in the synthesis of specialty polymers, even small amounts of fluorinated modifiers can impart desirable surface qualities without altering the bulk properties of the host material. This approach is more cost-effective than synthesizing a fully fluorinated polymer.

Studies on Fluorinated Polyurethane Membranes

Fluorinated polyurethanes (FPUs) are a class of high-performance materials that combine the desirable mechanical properties of polyurethanes with the unique characteristics imparted by fluorine, such as thermal stability and chemical resistance. mdpi.commdpi.com Research in this field explores various methods to incorporate fluorine into the polyurethane structure, including the use of fluorinated diols, diisocyanates, or chain extenders. mdpi.comnih.gov

While specific studies detailing the direct use of this compound in FPU membranes are not prevalent in publicly accessible literature, its role can be understood in the context of modifying agents. Long-chain fluoroalcohols are used to create fluorinated surface-modifying macromolecules for polyurethanes. nih.gov These modifiers, once blended with a base polyurethane, migrate to the surface, creating a thin, fluorinated layer that enhances hydrophobicity and can protect the underlying polymer from degradation. nih.gov For instance, research has shown that fluorinated surface modifiers can limit the hydrolytic and oxidative degradation of polycarbonate-urethane. nih.gov

Another area of research involves preparing regenerated fluorinated polyurethane foams by adding a fluorodiol during the degradation process of waste polyurethane. researchgate.net This process yields a recycled material with low surface energy and good hydrolysis resistance, suitable for special insulation applications. researchgate.net The principles from these studies suggest a potential role for molecules like this compound or its derivatives (e.g., a corresponding fluoroalcohol) as surface modifiers or additives in the synthesis of specialized FPU membranes.

Table 2: General Synthetic Strategies for Fluorinated Polyurethanes

| Component Type | Role in Synthesis | Example Precursor Types | Resulting Property |

|---|---|---|---|

| Fluorinated Diols/Polyols | Soft Segment | Fluoropoly(oxyalkylene)diol | Flexibility, Chemical Resistance mdpi.com |

| Fluorinated Diisocyanates | Hard Segment | 2,2,3,3,4,4,5,5-octafluorohexamethylene diisocyanate | Thermal Stability mdpi.com |

| Fluorinated Chain Extenders | Hard Segment | Bisphenol AF (containing trifluoromethyl groups) | High Thermal Stability researchgate.net |

| Fluorinated Additives | Surface Modifier | Fluoroalcohols, Fluorinated Acrylates | Hydrophobicity, Low Surface Energy mdpi.comnih.gov |

Pharmaceutical and Agrochemical Industries

The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing the efficacy of bioactive compounds. solubilityofthings.com In this context, this compound serves as a valuable research tool and model compound. solubilityofthings.com

Exploration in Drug Discovery Processes and Structure-Activity Relationships

This compound is used as a model compound in drug discovery to investigate structure-activity relationships (SAR). solubilityofthings.com The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. By studying simpler molecules like this compound, researchers can gain fundamental insights into how fluorination impacts molecular interactions with biological targets.

Fluorinated compounds often exhibit improved metabolic stability and bioavailability. The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation. This can prolong the active life of a drug in the body. Research using model compounds helps elucidate these effects, guiding the design of more complex and effective pharmaceutical and agrochemical agents. researchgate.net

Interaction with Biological Membranes

The interaction of small molecules with biological membranes is a critical aspect of pharmacology and toxicology. This compound is employed in biophysical studies to understand how fluorinated compounds interact with lipid bilayers. Its lipophilic nature, a consequence of the long alkyl chain, allows it to readily partition into cell membranes.

Potential in Drug Delivery Systems

The unique physicochemical properties of this compound, particularly its lipophilic nature and the presence of a single fluorine atom, have positioned it as a compound of interest in the field of pharmaceutical sciences. solubilityofthings.com Its long hydrocarbon chain imparts significant hydrophobicity, a characteristic that is often exploited in drug delivery systems to enhance the transport of therapeutic agents across biological membranes. Researchers are exploring its role as a model compound in drug discovery and development, where the incorporation of fluorine into molecules can improve metabolic stability and biological activity. solubilityofthings.com The study of how simple fluorinated alkanes like this compound interact with lipid bilayers and other biological structures provides fundamental insights that can be applied to the design of more complex drug carriers. Its potential lies in serving as a component of lipophilic formulations or as a structural motif in the synthesis of novel pharmaceutical agents with improved efficacy.

Antimicrobial Efficacy Studies

This compound has been identified in several studies as possessing notable antimicrobial properties. Research has shown its efficacy against various bacterial strains, indicating its potential as an antibacterial agent. japsonline.com For instance, studies have reported significant inhibitory action against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.com

| Source/Study Type | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| General Research Finding | Staphylococcus aureus, Escherichia coli | Demonstrated significant inhibition, suggesting potential as a novel antibacterial agent. | |

| GC-MS Analysis of Plant Extract | General Antibacterial Activity | Identified as a component in the essential oil of Alternanthera sessilis, which exhibits antibacterial properties. | japsonline.com |

| Analysis of Essential Oil | Staphylococcus aureus | Component of essential oil that caused serious disruption of cell membranes. | sci-hub.se |

| GC-MS Analysis of Plant Extract | Bacteria associated with wound infections | Identified in the leaf extract of Ptaeroxylon obliquum, a plant used in traditional medicine for wound treatment. | tandfonline.com |

Environmental Chemistry and Degradation Studies

The environmental fate of organofluorine compounds, including this compound, is a subject of increasing scientific scrutiny. solubilityofthings.comhabitablefuture.org The exceptional strength of the carbon-fluorine (C-F) bond confers high chemical stability to these molecules, which in turn influences their persistence and degradation behavior in the environment. microbe.comkemi.se

Environmental Persistence and Resistance to Degradation

Fluorinated compounds like this compound are noted for their significant resistance to degradation. solubilityofthings.com This persistence is largely attributed to the C-F bond, which is the strongest single bond in organic chemistry. microbe.com As a result, these substances, often categorized under the broad group of per- and polyfluoroalkyl substances (PFAS), are not easily broken down by common environmental factors such as hydrolysis or microbial action. leg.mnitrcweb.org This resistance can lead to their accumulation in various environmental compartments. microbe.com

Research indicates that for fluoroalkanes, longer carbon chains are associated with increased environmental persistence and a greater potential for bioaccumulation. nasa.gov The long, twelve-carbon chain of this compound, combined with the stability of the C-F bond, suggests a low susceptibility to natural degradation processes. solubilityofthings.comnasa.gov While many PFAS are highly fluorinated, even monofluorinated alkanes like this compound exhibit enhanced stability compared to their non-fluorinated counterparts. solubilityofthings.com

Abiotic and Biotic Degradation Pathways

The degradation of organofluorine compounds is challenging and typically requires specific conditions. researchgate.net Abiotic degradation pathways, such as photolysis and oxidation, are being investigated, but many fluorinated compounds are resistant. leg.mn High-temperature incineration is one method capable of breaking the C-F bond, but this can lead to the formation of other hazardous products if not perfectly controlled. epa.gov

Biotic degradation of these compounds is also limited because most microorganisms lack the necessary enzymatic machinery to cleave the C-F bond. asm.org However, research is beginning to uncover specific microbial pathways for the biotransformation of some polyfluorinated substances. leg.mnresearchgate.net

Microbial Degradation of Polyfluorinated Substances

The microbial biodegradation of polyfluorinated compounds is a rare phenomenon. asm.orgnih.gov Unlike chlorinated compounds, for which many degrading microbes have been identified, organisms capable of defluorinating highly fluorinated compounds are scarce. microbe.com This is partly because naturally occurring organofluorines are rare, meaning microbes have had limited evolutionary pressure to develop pathways to metabolize them. microbe.comnih.gov Furthermore, the fluoride (B91410) ion released during degradation can be toxic to microbial cells. asm.org

Despite these challenges, some microorganisms have been found to degrade certain polyfluorinated compounds. This often occurs not by direct cleavage of the C-F bond, but through a strategy of "metabolic activation." mdpi.com In this process, microbes initially attack a more vulnerable part of the molecule, such as a carbon-hydrogen bond or a functional group. microbe.commdpi.com For example, aerobic bacteria like Gordonia can metabolize fluorotelomers by first acting on a non-fluorinated part of the molecule. microbe.com These initial reactions can create metabolic intermediates where the C-F bond is more susceptible to cleavage. mdpi.com Research has also identified strains of Delftia acidovorans with the potential to degrade certain organofluorine compounds, including some PFAS precursors. nih.gov

| Microorganism/Group | Compound Type | Degradation Mechanism/Observation | Reference |

|---|---|---|---|

| Gordonia sp. | Fluorotelomers | Aerobically consumes the sulfonated portion and then shortens the fluorinated tail. | microbe.com |

| Dehalococcoides | Unsaturated Perfluorinated Compounds | Able to degrade unsaturated, but not saturated, perfluorinated molecules. | microbe.com |

| Pseudomonas sp. | 6:2 Fluorotelomer Sulfonate (6:2 FTSA) | Observed to desulfonate and defluorinate the parent compound. | mcgill.ca |

| Delftia acidovorans (Strain D4B) | Perfluoroalkyl Substances (PFAS) and other organofluorines | Identified from PFAS-contaminated soil with potential dehalogenation activity. | nih.gov |

| Mixed Bacterial Cultures | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Degradation observed in cultures from activated sludge and contaminated aquifers. | mcgill.ca |

Formation of Perfluoroalkylated Acids (PFAAs) as Degradation Products

A significant concern in the degradation of polyfluorinated substances is the formation of highly persistent perfluoroalkyl acids (PFAAs) as terminal breakdown products. mcgill.ca Many polyfluorinated compounds, such as fluorotelomer alcohols (FTOHs), are designed to be less bioaccumulative than PFAAs. However, microbial action on the non-fluorinated portion of these "precursor" compounds can lead to the formation of stable PFAAs like perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA). kemi.se

For example, the aerobic biodegradation of 8:2 FTOH in mixed microbial cultures has been shown to yield PFOA and other shorter-chain PFCAs. mcgill.ca The biotransformation typically begins at a functional group, such as an alcohol, which is oxidized. This is followed by a stepwise cleavage of two-carbon units from the non-fluorinated end of the molecule, ultimately leaving a stable, fully fluorinated PFAA. mcgill.ca Similarly, abiotic degradation processes can also result in PFAA formation. Plasma-based water treatment of PFOA and perfluorooctanesulfonate (B1231939) (PFOS) has been shown to produce a range of shorter-chain PFCAs as byproducts. acs.org This transformation pathway underscores the environmental challenge posed by polyfluorinated substances, as their degradation can lead to the formation of the "forever chemicals" they were designed to replace. kemi.se

Reductive Defluorination under Anaerobic Conditions

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound exceptionally stable and resistant to degradation. solubilityofthings.comnih.gov However, under specific anaerobic conditions, the reductive defluorination of some fluorinated organic molecules can be initiated by microbial communities. nsf.govnih.gov This process involves the cleavage of the C-F bond and the substitution of fluorine with a hydrogen atom.

While direct microbial reductive defluorination of perfluorinated compounds has been elusive for some time, recent studies have demonstrated that certain organohalide-respiring microbial communities can achieve this under anaerobic conditions when an electron donor is present. nsf.gov For instance, the presence of α,β-unsaturation in the carbon chain of fluorinated carboxylic acids has been shown to be crucial for biotransformation through reductive defluorination pathways under anaerobic conditions. nih.gov Some research has also pointed to the potential of reductive dehalogenases, which are metalloenzymes, to defluorinate perfluoroalkyl acids (PFAAs) through a slow process requiring anaerobic conditions. nih.govacs.org

It is important to note that the presence of other functional groups or structural features in the molecule can significantly influence the susceptibility to reductive defluorination. For example, studies on chlorinated per- and polyfluoroalkyl substances (Cl-PFAS) have shown that the presence of chlorine atoms can trigger anaerobic microbial dechlorination, which in turn can lead to subsequent defluorination. chemrxiv.org In these cases, hydrolytic dechlorination can lead to significant spontaneous defluorination. chemrxiv.org However, the direct reductive defluorination of a simple, saturated long-chain mono-fluoroalkane like this compound under anaerobic conditions is not extensively documented and is presumed to be a very slow process, if it occurs at all, due to the strength of the C-F bond and the lack of activating functional groups. nih.gov

Impact of Carbon Chain Length on Environmental Fate and Bioaccumulation